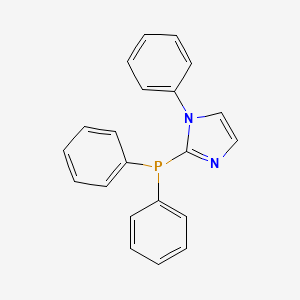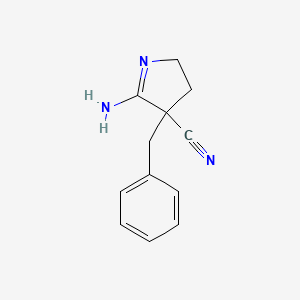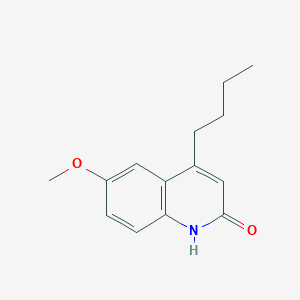![molecular formula C15H18N4 B12592031 4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine CAS No. 642474-00-8](/img/structure/B12592031.png)
4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-メチル-1H-イミダゾ[4,5-c]キノリン-1-イル)ブタン-1-アミンは、イミダゾキノリン類に属する化合物です。イミダゾキノリン類は、多様な生物活性で知られており、しばしば潜在的な治療用途のために研究されています。
準備方法
合成経路と反応条件
4-(2-メチル-1H-イミダゾ[4,5-c]キノリン-1-イル)ブタン-1-アミンの合成は、通常、イミダゾキノリンコアの構築に続いてブタン-1-アミン側鎖の導入を行います。一般的な方法の1つは、適切な前駆体を酸性または塩基性条件下で環化させてイミダゾキノリン環を形成することです。その後の官能基化ステップで、2位にメチル基を、4位にブタン-1-アミン側鎖を導入します。
工業生産方法
この化合物の工業生産には、収率と純度を高いレベルに保つように最適化された合成経路が使用されることがあります。連続フロー合成や高度な触媒の使用などの技術は、生産プロセスの効率を高めるために採用できます。溶媒、温度、反応時間は、最終生成物の全体的な収率と品質に影響を与える重要な要素です。
化学反応の分析
反応の種類
4-(2-メチル-1H-イミダゾ[4,5-c]キノリン-1-イル)ブタン-1-アミンは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応に参加することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: ハロゲン化溶媒と適切な求核剤または求電子剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。たとえば、酸化によってキノリン誘導体が生成される可能性があり、還元によってアミン誘導体が生成される可能性があります。
科学的研究の応用
4-(2-メチル-1H-イミダゾ[4,5-c]キノリン-1-イル)ブタン-1-アミンは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物学的経路のモジュレーターとしての可能性について研究されています。
医学: 様々な疾患の治療における治療的可能性について調査されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
作用機序
4-(2-メチル-1H-イミダゾ[4,5-c]キノリン-1-イル)ブタン-1-アミンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、受容体または酵素に結合してその活性を調節し、様々な生物学的経路に影響を与える可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なる場合があります。
類似化合物の比較
類似化合物
- 1-ベンジル-2-ブチル-1H-イミダゾ[4,5-c]キノリン-4-アミン
- 1-(4-(アミノメチル)ベンジル)-2-ブチル-1H-イミダゾ[4,5-c]キノリン-4-アミン
ユニークさ
4-(2-メチル-1H-イミダゾ[4,5-c]キノリン-1-イル)ブタン-1-アミンは、特定の置換パターンによってユニークであり、これによって独自の化学的および生物学的特性が生まれます。このユニークさは、研究と潜在的な治療用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine
- 1-(4-(Aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine
Uniqueness
4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
642474-00-8 |
|---|---|
分子式 |
C15H18N4 |
分子量 |
254.33 g/mol |
IUPAC名 |
4-(2-methylimidazo[4,5-c]quinolin-1-yl)butan-1-amine |
InChI |
InChI=1S/C15H18N4/c1-11-18-14-10-17-13-7-3-2-6-12(13)15(14)19(11)9-5-4-8-16/h2-3,6-7,10H,4-5,8-9,16H2,1H3 |
InChIキー |
QYHNESIRLNUFGE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1CCCCN)C3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)
![2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12591964.png)
![Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-](/img/structure/B12591970.png)





propanedinitrile](/img/structure/B12592023.png)

